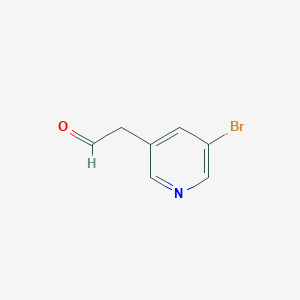
3-Bromo-2,4-dichlorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichlorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzoyl chloride can be synthesized through the reaction of 3-bromo-2,4-dichlorobenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromo-2,4-dichlorobenzoic acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Amines: React with the compound to form amides.
Water: Causes hydrolysis of the compound.
Major Products Formed
Amides: Formed from the reaction with amines.
3-Bromo-2,4-dichlorobenzoic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Bromo-2,4-dichlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-2,4-dichlorobenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-dichlorobenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines, to form amides through nucleophilic acyl substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzoyl chloride: Similar structure but lacks the bromine atom.
3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl chloride derivative with different chlorine substitution positions.
Uniqueness
3-Bromo-2,4-dichlorobenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H2BrCl3O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-bromo-2,4-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl3O/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H |
Clé InChI |
GNWSIXKLAXFLFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)Cl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)


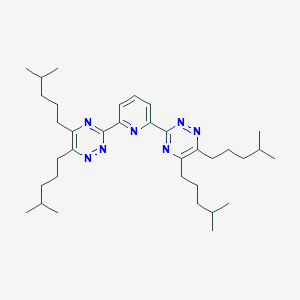
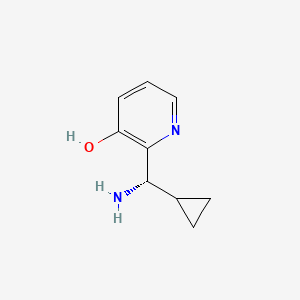

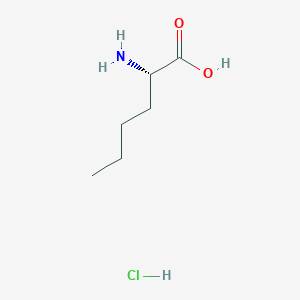
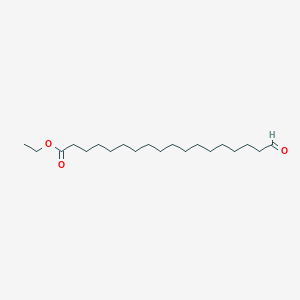



![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
